Cas no 52299-14-6 (Suc-Ala-Ala-Ala-p-NA)

Suc-Ala-Ala-Ala-p-NA is a chromogenic substrate commonly used for the assay of elastase and other proteolytic enzymes. The compound consists of a succinyl (Suc) group linked to a tripeptide (Ala-Ala-Ala) and a para-nitroaniline (p-NA) leaving group. Upon enzymatic cleavage, the release of p-NA produces a yellow color, measurable spectrophotometrically at 405 nm, enabling quantitative analysis of enzyme activity. Its high specificity for elastase makes it a valuable tool in biochemical and pharmaceutical research. The substrate is stable under standard laboratory conditions and provides reliable, reproducible results, facilitating kinetic studies and inhibitor screening. Its water solubility further enhances its utility in in vitro assays.
Suc-Ala-Ala-Ala-p-NA structure
Suc-Ala-Ala-Ala-p-NA structure
Product Name:Suc-Ala-Ala-Ala-p-NA
CAS No:52299-14-6
MF:C19H25N5O8
MW:451.430504560471
MDL:MFCD00036774
CID:374584
PubChem ID:24899617
Update Time:2025-10-29

Suc-Ala-Ala-Ala-p-NA Chemical and Physical Properties

Names and Identifiers

    • L-Alaninamide,N-(3-carboxy-1-oxopropyl)-L-alanyl-L-alanyl-N-(4-nitrophenyl)-
    • N-Succinyl-Ala-Ala-Ala-p-nitroanilide
    • N-SUCCINYL-L-ALANYL-L-ALANYL-L-ALANINE 4-NITROANILIDE
    • Suc-AAA-pNA
    • Suc-Ala-Ala-Ala-pNA
    • Suc-Ala-Ala-Ala-p-NA
    • 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
    • N-Succinyl-L-alanyl-L-alanyl-L-alanine 4-nitroanilide N-Succinyl-tri-L-alanine 4-nitroanilide
    • Succinyl-L-alanyl-L-alanyl-L-alanine 4-nitroanilide
    • Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide
    • Succinyl-L-alanyl-L-alanyl-L-alanyl p-nitroanilide
    • Succinyl-L-trialanine p-nitroanilide
    • EINECS 257-823-5
    • N-SUCCINYL-L-ALANYL-L-ALANYL-L-ALANINE P-NITROANILIDE
    • DTXSID10200317
    • succinyl-Ala-Ala-Ala-p-nitroanilide
    • 3-carboxypropionyl-alanyl-alanyl-alanyl-4-nitroanilide
    • 52299-14-6
    • 9MJ6NSX3KJ
    • 3-carboxypropionyl-trialanine-p-nitroanilide
    • CHROMOZYM ELA
    • Q27272748
    • succinyl-L-Ala-Ala-Ala-p-nitroanilide
    • succinyl-Ala-Ala-Ala p-nitroanilide
    • F87971
    • 4-(((S)-1-(((S)-1-(((S)-1-((4-Nitrophenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid
    • NS00032474
    • Succinyl(Ala)3-p-nitroanilide
    • N-Suc-Ala-Ala-Ala-p-nitroanilide
    • N-succinyl-Ala-Ala-Ala p-nitroanilide
    • Suc-Ala-Ala-Ala-p-nitroanilide
    • MFCD00036774
    • Succinyl-alanyl-alanyl-alanine-p-nitroanilide
    • S-9200
    • AS-57242
    • AKOS037645116
    • Trianiline-4-nitroanilide
    • Succinyl-trialanine-4-nitroanilide
    • UNII-9MJ6NSX3KJ
    • succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide
    • L-Alaninamide, N-(3-carboxy-1-oxopropyl)-L-alanyl-L-alanyl-N-(4-nitrophenyl)-
    • 3-CARBOXYPROPIONYL-L-ALANYL-L-ALANYL-L-ALANINE P-NITROANILIDE
    • Elastase Substrate VIII, Colorimetric - CAS 52299-14-6
    • Succinyltrialanine-p-nitroanilide
    • N-Succinyl-Ala-Ala-Ala-p-nitroanilide, elastase substrate
    • 3-{[(1S)-1-{[(1S)-1-{[(1S)-1-[(4-NITROPHENYL)CARBAMOYL]ETHYL]CARBAMOYL}ETHYL]CARBAMOYL}ETHYL]CARBAMOYL}PROPANOIC ACID
    • HY-137409
    • N-(3-Carboxypropionyl)-L-alanyl-L-alanyl-N-(p-nitrophenyl)-L-alaninamide
    • CS-0138485
    • N-succinyl-L-trialanine p-nitroanilide
    • Succinyl-trialanine-p-nitroanilide
    • DA-67827
    • GVUGADOWXGKRAE-SRVKXCTJSA-N
    • MDL: MFCD00036774
    • Inchi: 1S/C19H25N5O8/c1-10(20-15(25)8-9-16(26)27)17(28)21-11(2)18(29)22-12(3)19(30)23-13-4-6-14(7-5-13)24(31)32/h4-7,10-12H,8-9H2,1-3H3,(H,20,25)(H,21,28)(H,22,29)(H,23,30)(H,26,27)/t10-,11-,12-/m0/s1
    • InChI Key: GVUGADOWXGKRAE-SRVKXCTJSA-N
    • SMILES: O=C([C@H](C)NC([C@H](C)NC(CCC(=O)O)=O)=O)N[C@H](C(NC1C=CC(=CC=1)[N+](=O)[O-])=O)C

Computed Properties

  • Exact Mass: 451.17000
  • Monoisotopic Mass: 451.17031277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 15
  • Complexity: 730
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 24
  • XLogP3: -0.4
  • Topological Polar Surface Area: 200Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.370±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.81 g/l) (25 º C),
  • PSA: 199.52000
  • LogP: 1.68110
  • Solubility: Not determined

Suc-Ala-Ala-Ala-p-NA Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: 24/25
  • FLUKA BRAND F CODES:8-10-21
  • Storage Condition:2-8°C

Suc-Ala-Ala-Ala-p-NA Customs Data

  • HS CODE:29242990

Suc-Ala-Ala-Ala-p-NA Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
S224165-25mg
Suc-Ala-Ala-Ala-pNA
52299-14-6
25mg
$ 140.00 2022-06-03
TRC
S224165-50mg
Suc-Ala-Ala-Ala-pNA
52299-14-6
50mg
$ 235.00 2022-06-03
TRC
S224165-100mg
Suc-Ala-Ala-Ala-pNA
52299-14-6
100mg
$ 375.00 2022-06-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N923348-5mg
N-Succinyl-Ala-Ala-Ala-p-nitroanilide
52299-14-6 98%
5mg
¥198.00 2022-09-28
Ambeed
A1519369-50mg
4-(((S)-1-(((S)-1-(((S)-1-((4-Nitrophenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid
52299-14-6 95%
50mg
$141.0 2025-02-27
Ambeed
A1519369-100mg
4-(((S)-1-(((S)-1-(((S)-1-((4-Nitrophenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid
52299-14-6 95%
100mg
$223.0 2025-02-27
Ambeed
A1519369-250mg
4-(((S)-1-(((S)-1-(((S)-1-((4-Nitrophenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid
52299-14-6 95%
250mg
$391.0 2025-02-27
Ambeed
A1519369-1g
4-(((S)-1-(((S)-1-(((S)-1-((4-Nitrophenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid
52299-14-6 95%
1g
$1010.0 2025-02-27
Chemenu
CM521611-1g
(S)-2-(2,5-Dioxopyrrolidin-1-yl)-N-((S)-1-(((S)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)propanamide
52299-14-6 98%
1g
$1102 2024-07-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R128644-5mg
Suc-Ala-Ala-Ala-p-NA
52299-14-6 98%
5mg
¥539 2022-04-13

Suc-Ala-Ala-Ala-p-NA Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:52299-14-6)Suc-Ala-Ala-Ala-p-NA
Order Number:A950532
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:07
Price ($):201.0/352.0/909.0
Email:sales@amadischem.com

Additional information on Suc-Ala-Ala-Ala-p-NA

Professional Introduction to Compound with CAS No. 52299-14-6 and Product Name: Suc-Ala-Ala-Ala-p-NA

The compound with CAS No. 52299-14-6 and the product name Suc-Ala-Ala-Ala-p-NA represents a significant advancement in the field of biochemical research and pharmaceutical development. This compound, characterized by its specific amino acid sequence and chromophoric group, has garnered considerable attention due to its unique properties and potential applications in various scientific domains.

At the core of this compound's structure lies a sequence of amino acids linked through peptide bonds, forming a dipeptide derivative. The prefix "Suc-" indicates the presence of a succinyl group, which modifies the peptide's solubility and reactivity. The sequence "Ala-Ala-Ala" signifies a tripeptide composed of alanine residues, a common amino acid known for its stability and role in protein synthesis. The suffix "-p-NA" denotes the presence of 4-nitroaniline (p-NA), a chromophore that enhances the compound's detectability in spectroscopic analyses.

Recent research has highlighted the utility of Suc-Ala-Ala-Ala-p-NA in enzyme inhibition studies, particularly in the context of proteases and peptidases. Its designed structure allows for selective binding to target enzymes, making it a valuable tool in drug discovery and development. For instance, studies have demonstrated its effectiveness in inhibiting certain proteases involved in inflammatory pathways, suggesting potential therapeutic applications in managing inflammatory diseases.

The chromophoric group 4-nitroaniline (p-NA) plays a crucial role in enhancing the compound's analytical detectability. This feature is particularly advantageous in high-performance liquid chromatography (HPLC) and other spectroscopic techniques, enabling researchers to monitor the compound's interactions with biological targets with high precision. The combination of the succinylated alanine sequence and p-NA makes Suc-Ala-Ala-Ala-p-NA an excellent candidate for kinetic studies, allowing researchers to investigate enzyme-substrate interactions at an atomic level.

In addition to its applications in enzyme inhibition, Suc-Ala-Ala-Ala-p-NA has shown promise in the field of biomaterials science. Its ability to form stable complexes with other biomolecules has led to innovative approaches in drug delivery systems. For example, researchers have explored its use as a carrier molecule for poorly soluble drugs, leveraging its structural properties to enhance bioavailability and therapeutic efficacy.

The synthesis of Suc-Ala-Ala-Ala-p-NA involves sophisticated chemical methodologies that ensure high purity and yield. Advanced solid-phase peptide synthesis (SPPS) techniques are commonly employed to construct the peptide backbone, while coupling reagents such as HBTU or HATU are used to facilitate amide bond formation. The introduction of the p-NA group is typically achieved through selective nitration or functionalization reactions, ensuring optimal reactivity and stability.

From a pharmacological perspective, Suc-Ala-Ala-Ala-p-NA exhibits interesting properties that make it suitable for further drug development. Its molecular structure allows for modifications that can enhance pharmacokinetic profiles, including bioavailability, metabolic stability, and target specificity. Preclinical studies have begun to explore its potential as an antiviral agent, with preliminary results indicating its ability to interfere with viral protease activity without significant toxicity.

The compound's versatility extends to its use as an analytical probe in biochemical assays. Researchers have utilized Suc-Ala-Ala-Ala-p-NA to study enzyme kinetics, binding affinities, and other biochemical parameters essential for understanding cellular processes. Its well-defined structure and predictable reactivity make it an indispensable tool in laboratory settings where precise measurements are required.

Future research directions for Suc-Ala-Ala-Ala-p-NA include exploring its potential in regenerative medicine and tissue engineering. The ability of this compound to interact with biological matrices suggests applications in designing scaffolds that support cell growth and tissue repair. Additionally, its chromophoric properties may enable real-time monitoring of cellular responses within three-dimensional culture systems, providing valuable insights into drug efficacy and mechanism of action.

In conclusion, the compound with CAS No. 52299-14-6 and the product name Suc-Ala-Ala-Ala-p-NA represents a remarkable achievement in synthetic chemistry and biochemical research. Its unique structural features and functional properties make it a versatile tool with applications spanning from drug discovery to biomaterials science. As research continues to uncover new possibilities for this compound, its significance in advancing scientific understanding and therapeutic interventions is bound to grow.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:52299-14-6)Suc-Ala-Ala-Ala-p-NA
A950532
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):201.0/352.0/909.0
Email